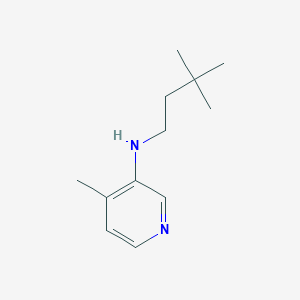
3,4-dimethoxy-N-piperidin-3-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-piperidin-3-ylbenzenesulfonamide, also known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-piperidin-3-ylbenzenesulfonamide X has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-N-piperidin-3-ylbenzenesulfonamide X involves its interaction with various enzymes and receptors in the body. It has been found to inhibit the activity of certain enzymes that are involved in tumor growth and inflammation. It also interacts with certain receptors in the brain that are involved in pain perception and neurodegenerative diseases.
Biochemical and Physiological Effects
3,4-dimethoxy-N-piperidin-3-ylbenzenesulfonamide X has been found to have various biochemical and physiological effects on the body. It has been found to induce apoptosis in tumor cells, reduce inflammation, and alleviate pain. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dimethoxy-N-piperidin-3-ylbenzenesulfonamide X has several advantages as a research tool. It is relatively easy to synthesize and has a high purity yield. It also has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. However, there are some limitations to its use in lab experiments. It has poor solubility in water, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 3,4-dimethoxy-N-piperidin-3-ylbenzenesulfonamide X. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to explore its potential use in other areas of scientific research, such as immunology and microbiology.
Conclusion
In conclusion, 3,4-dimethoxy-N-piperidin-3-ylbenzenesulfonamide, or 3,4-dimethoxy-N-piperidin-3-ylbenzenesulfonamide X, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to explore its potential use in the treatment of various diseases and its use in other areas of scientific research.
Métodos De Síntesis
The synthesis of 3,4-dimethoxy-N-piperidin-3-ylbenzenesulfonamide X involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with piperidine in the presence of a base. The reaction results in the formation of 3,4-dimethoxy-N-piperidin-3-ylbenzenesulfonamide X as a white solid. The purity and yield of the compound can be improved by recrystallization and chromatography techniques.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-piperidin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-18-12-6-5-11(8-13(12)19-2)20(16,17)15-10-4-3-7-14-9-10/h5-6,8,10,14-15H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVJDDMLRQYTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCNC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B7570126.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]oxane-2-carboxamide](/img/structure/B7570128.png)
![Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate](/img/structure/B7570133.png)




![5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B7570162.png)





